3-(2-氯苯甲基)-8-(呋喃-2-基甲基)-1-甲基-7,8-二氢-1H-咪唑并[2,1-f]嘧啶-2,4(3H,6H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule that contains several functional groups and rings, including a chlorobenzyl group, a furan ring, and an imidazo[2,1-f]purine dione structure. These groups are common in many pharmaceuticals and bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The furan ring and the imidazo[2,1-f]purine dione structure would contribute to the rigidity of the molecule, potentially affecting its reactivity and interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the chlorobenzyl group, the furan ring, and the imidazo[2,1-f]purine dione structure. These groups could participate in a variety of chemical reactions, including nucleophilic substitution, addition, and elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the furan ring could contribute to its aromaticity, and the chlorobenzyl group could affect its polarity .科学研究应用
合成和化学性质
Coburn 和 Taylor(1982 年)对与嘌呤-2,8-二酮相关的中间离子嘌呤酮类似物进行的研究深入探讨了这些化合物的合成和性质。他们的工作突出了类似结构在开发新化学实体中的化学反应性和潜在应用 (Coburn & Taylor, 1982)。类似地,Suzuki 等人(2006 年)对烷基黄嘌呤和咪唑并[2,1-i]嘌呤作为磷酸二酯酶 4(PDE4)抑制剂的构效关系的研究表明,基于这些框架设计了针对治疗靶标的新型化合物 (Suzuki et al., 2006)。
药理应用
Baraldi 等人(2008 年)探索了咪唑并[2,1-f]嘌呤酮作为有效且选择性的 A(3) 腺苷受体拮抗剂,表明这些化合物在调节腺苷受体活性方面具有重要意义,这对于各种生理过程至关重要 (Baraldi et al., 2008)。Baraldi 等人(2005 年)对吡咯并[2,1-f]嘌呤-2,4-二酮和咪唑并[2,1-f]嘌呤-2,4-二酮衍生物的另一项研究强调了它们作为选择性人 A3 腺苷受体拮抗剂的潜力,突出了腺苷在其中起关键作用的疾病中的治疗意义 (Baraldi et al., 2005)。
属性
IUPAC Name |
2-[(2-chlorophenyl)methyl]-6-(furan-2-ylmethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O3/c1-23-17-16(18(27)26(20(23)28)11-13-5-2-3-7-15(13)21)25-9-8-24(19(25)22-17)12-14-6-4-10-29-14/h2-7,10H,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZZHPQJGZTRCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3Cl)N4CCN(C4=N2)CC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。